Cyclohexyl 3-methoxybenzoate is an organic compound classified as an ester, formed from the reaction of cyclohexanol and 3-methoxybenzoic acid. It is part of a broader class of compounds known as benzoate esters, which are characterized by their aromatic properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure features a cyclohexyl group attached to a benzoate moiety, which includes a methoxy substituent at the para position relative to the carbonyl group.
Cyclohexyl 3-methoxybenzoate can be synthesized from commercially available starting materials, primarily cyclohexanol and 3-methoxybenzoic acid. The classification of this compound falls under esters, specifically aromatic esters due to the presence of the benzene ring.
The synthesis of cyclohexyl 3-methoxybenzoate typically involves an esterification reaction. Common methods include:
Cyclohexyl 3-methoxybenzoate has a molecular formula of C_{12}H_{14}O_{3}. Its structure can be depicted as follows:
The key structural features include:
Spectroscopic data supporting its structure includes:
Cyclohexyl 3-methoxybenzoate can participate in various chemical reactions typical for esters:
The efficiency and selectivity of these reactions depend on reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for cyclohexyl 3-methoxybenzoate primarily relates to its reactivity as an ester:
Data from studies indicate that reaction rates can vary significantly based on solvent polarity and temperature .
Relevant data such as boiling point or specific heat capacity are less commonly documented but can be inferred from similar compounds in literature.
Cyclohexyl 3-methoxybenzoate finds applications across several domains:
Research continues into enhancing its utility through modifications that improve solubility or reactivity tailored for specific applications .
Cyclohexyl 3-methoxybenzoate (C₁₄H₁₈O₃) is an organic ester derivative characterized by a cyclohexanol moiety esterified with 3-methoxybenzoic acid. The compound features a meta-substituted methoxy group on the aromatic ring, creating distinct electronic and steric properties that influence its chemical behavior. With a molecular weight of 234.29 g/mol, its structure comprises a planar aromatic system connected via an ester linkage to a non-planar cyclohexyl ring, introducing significant conformational flexibility [1] [4].
Key structural parameters include:
Table 1: Chemical Identifiers of Cyclohexyl 3-Methoxybenzoate
Identifier Type | Value |
---|---|
PubChem CID | 592431 |
Molecular Formula | C₁₄H₁₈O₃ |
Molecular Weight | 234.29 g/mol |
InChI Key | WVZFRANMBKOKNR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)OC2CCCCC2 |
Synthetic approaches primarily involve acid-catalyzed esterification between 3-methoxybenzoic acid and cyclohexanol, often employing catalysts like concentrated sulfuric acid or activating agents such as thionyl chloride to form the reactive 3-methoxybenzoyl chloride intermediate [4]. Alternative routes include Pd-catalyzed alkoxycarbonylation or Mitsunobu reactions, offering varying yields and purity profiles. Spectroscopic characterization reveals distinctive signals: infrared spectroscopy shows strong C=O stretching at ~1720 cm⁻¹ and aromatic C=C stretching at ~1600 cm⁻¹, while ¹H NMR exhibits characteristic methoxy proton singlet at δ 3.8-3.9 ppm and cyclohexyl multiplet at δ 4.7-4.9 ppm [4] .
The meta-methoxy positioning creates a unique electronic environment compared to ortho or para isomers, influencing both chemical reactivity and biological interactions. This substitution pattern reduces molecular symmetry, potentially enhancing binding selectivity in biological systems [4] [6].
The emergence of cyclohexyl esters in pharmaceutical research represents a strategic evolution from natural product inspiration to rational drug design. Early investigations focused on cyclohexanol esters as metabolically stable alternatives to methyl and ethyl esters, leveraging the cyclohexyl group's lipophilicity to enhance blood-brain barrier penetration. This approach gained significant attention in the 1970s-1980s with the development of prodrug strategies targeting improved bioavailability [4] [6].
A pivotal development occurred in 2012 when Austrian authorities identified 1-cyclohexyl-x-methoxybenzene derivatives as novel psychoactive substances (NPS), marking the entry of cyclohexyl benzoates into neuropharmacology research. These compounds emerged as structural hybrids of tramadol and phencyclidine (PCP), designed to circumvent regulatory restrictions while maintaining psychoactive properties [2]. The deliberate structural ambiguity—often marketed as racemic mixtures of ortho, meta, and para stereoisomers—complicated early pharmacological characterization and reflected sophisticated evasion strategies within the NPS market.
The historical significance of cyclohexyl 3-methoxybenzoate derivatives lies in their role as molecular probes for understanding structure-activity relationships (SAR) in central nervous system (CNS) active compounds. Researchers recognized that:
Table 2: Evolution of Cyclohexyl Ester Applications in Medicinal Chemistry
Time Period | Development Focus | Representative Compounds |
---|---|---|
1970s-1990s | Prodrug development | Various antibiotic and NSAID esters |
Early 2000s | Neuropharmacology probes | Cyclohexyl phenylpiperazines |
Post-2010 | NPS derivatives | 1-Cyclohexyl-x-methoxybenzene isomers |
Present | Targeted therapeutics | Protein-protein interaction inhibitors |
Contemporary research has expanded into exploring cyclohexyl benzoates as scaffolds for protein-protein interaction inhibitors, particularly in oncology and neurodegenerative diseases. Their structural rigidity combined with synthetic flexibility enables development of molecular tweezers targeting amyloid-β aggregation and Bcl-xL/Bak interactions, representing a significant shift from accidental psychoactive derivatives to deliberate therapeutic design [10].
The pharmacological profile of cyclohexyl 3-methoxybenzoate derivatives emerges from complex polypharmacology rather than single-target engagement. In vitro studies using calcium mobilization assays in CHO cells expressing human recombinant opioid receptors demonstrated no significant activity at mu, kappa, or delta opioid receptors for the meta isomer, contrasting with tramadol's known mu-opioid activity. Surprisingly, all three positional isomers (ortho, meta, para) showed marginal stimulation at delta receptors only at highest concentrations tested (>100 μM), suggesting weak, non-physiological interaction [2].
In vivo pharmacological characterization reveals a dissociative-anesthetic profile with notable effects:
These effects likely originate from NMDA receptor modulation and monoamine reuptake inhibition, paralleling PCP and tramadol's pharmacological mechanisms respectively. The meta-methoxy positioning appears optimal for CNS activity, with the cyclohexyl ester moiety enhancing CNS penetration compared to simpler alkyl esters [2] [6].
The 3-methoxybenzoate pharmacophore contributes significantly to the observed pharmacology through:
Table 3: Pharmacological Profile of 1-Cyclohexyl-3-methoxybenzene in Murine Models
Pharmacological Effect | Magnitude | Naloxone Sensitivity | Proposed Mechanism |
---|---|---|---|
Visual sensorimotor impairment | ++++ | Partial blockade | NMDA receptor modulation |
Spontaneous locomotor activity | ++ (biphasic) | Not blocked | Dopamine/norepinephrine reuptake inhibition |
Thermal analgesia | ++ | Not blocked | Serotonergic mechanisms |
Core temperature modulation | ↓↓ (dose-dependent) | Not blocked | Hypothalamic thermoregulation disruption |
Respiratory stimulation | + | Not blocked | Brainstem activation |
Recent research indicates these compounds activate both opioid and non-opioid pathways, with the latter predominating. The observed partial reversal of visual disturbances by naloxone suggests allosteric interactions rather than direct opioid receptor activation. This complex polypharmacology underlies concerns about potential abuse liability and unpredictable physiological effects in humans, particularly given their structural similarity to controlled substances [2] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3